Cyclopentanecarboxylic acid, 1-[(methylsulfonyl)amino]-(9CI)
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Overview
Description
Cyclopentanecarboxylic acid, 1-[(methylsulfonyl)amino]-(9CI) is an organic compound with the molecular formula C7H13NO4S. This compound is a derivative of cyclopentanecarboxylic acid, where a methylsulfonylamino group is attached to the cyclopentane ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
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Palladium-Catalyzed Hydrocarboxylation
Reaction: Cyclopentene reacts with carbon monoxide and water in the presence of a palladium catalyst.
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Base-Induced Ring Contraction
Conditions: This reaction requires a strong base and is usually performed at elevated temperatures.
Industrial Production Methods
The industrial production of cyclopentanecarboxylic acid, 1-[(methylsulfonyl)amino]-(9CI) typically involves large-scale synthesis using the above-mentioned methods, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Products: Oxidation of the methylsulfonylamino group can lead to the formation of sulfonic acids.
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Reduction
Reagents: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Products: Reduction can convert the carboxylic acid group to an alcohol or the methylsulfonylamino group to an amine.
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Substitution
Reagents: Nucleophiles such as amines or alcohols.
Products: Substitution reactions can replace the methylsulfonylamino group with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base or acid catalyst.
Scientific Research Applications
Cyclopentanecarboxylic acid, 1-[(methylsulfonyl)amino]-(9CI) is utilized in various fields of scientific research:
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Chemistry
- Used as a building block in organic synthesis.
- Employed in the development of new synthetic methodologies.
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Biology
- Investigated for its potential biological activity.
- Studied for its interactions with biological macromolecules.
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Medicine
- Explored for its potential therapeutic applications.
- Used in the synthesis of pharmaceutical intermediates.
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Industry
- Utilized in the production of specialty chemicals.
- Applied in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of cyclopentanecarboxylic acid, 1-[(methylsulfonyl)amino]-(9CI) involves its interaction with specific molecular targets. The methylsulfonylamino group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, affecting their function. The carboxylic acid group can participate in acid-base reactions, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
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Cyclopentanecarboxylic acid
- Lacks the methylsulfonylamino group.
- Used in similar synthetic applications but with different reactivity.
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Cyclopentanecarboxylic acid, 1-amino-
- Contains an amino group instead of the methylsulfonylamino group.
- Exhibits different chemical and biological properties .
Uniqueness
Cyclopentanecarboxylic acid, 1-[(methylsulfonyl)amino]-(9CI) is unique due to the presence of the methylsulfonylamino group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C7H13NO4S |
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Molecular Weight |
207.25 g/mol |
IUPAC Name |
1-(methanesulfonamido)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C7H13NO4S/c1-13(11,12)8-7(6(9)10)4-2-3-5-7/h8H,2-5H2,1H3,(H,9,10) |
InChI Key |
KYGMYIZCEKUXGB-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1(CCCC1)C(=O)O |
Origin of Product |
United States |
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